molecular formula C14H12F3N3O2 B2952899 N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 1021206-30-3

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2952899
CAS No.: 1021206-30-3
M. Wt: 311.264
InChI Key: LUCISQMSAFUOOJ-UHFFFAOYSA-N
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Description

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide is a compound of interest due to its unique structural components and potential applications across various scientific disciplines. This compound features a pyridazinone moiety, an ethyl linkage, and a trifluoromethyl-substituted benzamide group, making it intriguing for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide typically involves multi-step processes, starting with the formation of the pyridazinone ring, followed by the attachment of the ethyl linker, and finally, the incorporation of the trifluoromethyl benzamide group.

  • Step 1: Synthesis of 6-Oxopyridazin-1(6H)-yl Intermediate

    • Starting from pyridazine, oxidize to form the pyridazinone intermediate using reagents such as hydrogen peroxide or similar oxidants.

  • Step 2: Formation of the Ethyl Linkage

    • React the intermediate with ethylene glycol under dehydrating conditions to form the ethyl-linked pyridazinone.

  • Step 3: Incorporation of the Trifluoromethyl Benzamide Group

    • Finally, couple the product from Step 2 with 2-(trifluoromethyl)benzoic acid using activating agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) to form the final compound.

Industrial Production Methods: Scale-up production methods mirror the synthetic routes with optimizations for larger batch sizes, efficiency, and cost-effectiveness. This often involves continuous-flow reactors and automated processes to ensure consistency and quality.

Types of Reactions

  • Oxidation and Reduction: The pyridazinone moiety can undergo further oxidation or reduction under specific conditions.

  • Substitution Reactions: The benzamide group can participate in nucleophilic substitution reactions due to the electron-withdrawing trifluoromethyl group.

  • Hydrolysis: The compound may undergo hydrolysis under acidic or basic conditions, breaking the amide bond.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).

  • Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Nucleophiles: Alcohols, amines.

  • Conditions: Temperature, solvent choice (methanol, ethanol), and pH can significantly affect reaction outcomes.

Major Products

  • From oxidation: Further oxidized pyridazinone derivatives.

  • From reduction: Pyridazinone derivatives with altered oxidation states.

  • From substitution: Modified benzamide compounds with various substituents.

Chemistry

  • Catalysis: As a ligand in catalytic reactions.

  • Organic Synthesis: Intermediate for more complex molecules.

Biology

  • Biomolecular Research: Studying enzyme interactions, particularly those involving pyridazinone moieties.

Medicine

  • Drug Development: Potential lead compound for drugs targeting specific receptors or enzymes due to its unique structure.

Industry

  • Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The compound’s biological activity is often linked to its ability to interact with molecular targets such as enzymes or receptors. Its structure allows it to fit into active sites, potentially inhibiting or modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the pyridazinone moiety may provide additional binding interactions.

Similar Compounds

  • N-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)-2-chlorobenzamide

  • N-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzamide

Uniqueness

  • Substituent Effects: The trifluoromethyl group offers unique electronic and steric properties compared to other substituents like chlorine or methyl groups.

  • Binding Affinity: Increased binding affinity in biological systems due to the electron-withdrawing nature of the trifluoromethyl group.

  • Versatility: Enhanced versatility in chemical reactions due to the presence of the trifluoromethyl group.

Properties

IUPAC Name

N-[2-(6-oxopyridazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O2/c15-14(16,17)11-5-2-1-4-10(11)13(22)18-8-9-20-12(21)6-3-7-19-20/h1-7H,8-9H2,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCISQMSAFUOOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C(=O)C=CC=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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